[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde is a heterocyclic compound that combines the structural features of both thiazole and pyridine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions . For instance, the reaction can be carried out using hydrazonoyl halides as precursors in the presence of ethanol and triethylamine . Another approach involves the use of pyridine derivatives followed by thiazole heterocycle annulation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions to achieve high yields and purity, as well as employing continuous flow techniques for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group or the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of [1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact mechanism can vary depending on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde include other thiazole-pyridine derivatives, such as:
- Thiazolo[5,4-b]pyridine derivatives
- Thiazolo[3,2-b]pyridine derivatives
- Thiazolopyrimidine derivatives
Uniqueness
What sets this compound apart is its specific structural arrangement, which imparts unique chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable molecule in research and industry .
Eigenschaften
Molekularformel |
C7H4N2OS |
---|---|
Molekulargewicht |
164.19 g/mol |
IUPAC-Name |
[1,3]thiazolo[4,5-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4N2OS/c10-4-6-9-7-5(11-6)2-1-3-8-7/h1-4H |
InChI-Schlüssel |
RMKYOGQEURCVKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N=C(S2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.